molecular formula C18H19N3O3S B2361699 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide CAS No. 851987-24-1

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No.: B2361699
CAS No.: 851987-24-1
M. Wt: 357.43
InChI Key: PJZBAWVWBAOOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the condensation of 4,6-dimethyl-2-aminobenzothiazole with 3,4-dimethoxybenzohydrazide. This reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT) in a suitable solvent like dimethylformamide .

Industrial Production Methods

While specific industrial production methods for N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
  • N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetohydrazide

Uniqueness

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is unique due to the presence of both benzothiazole and dimethoxybenzohydrazide moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-7-11(2)16-15(8-10)25-18(19-16)21-20-17(22)12-5-6-13(23-3)14(9-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZBAWVWBAOOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.